
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell proliferation, differentiation, and survival, and is frequently overexpressed or mutated in various types of cancer. Therefore, AG-1478 has been extensively studied as a potential anticancer agent.
作用機序
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. As a result, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects on cancer cells. It induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p27. It also induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for the EGFR tyrosine kinase, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Another area of research is the combination of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a tool for studying the role of EGFR in cancer biology and signaling pathways is an important area of future research.
合成法
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by a simple three-step process, starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base to form 5-chloro-2-(3,4,5-trimethoxyphenyl)pyridine. The second step involves the conversion of the pyridine to the corresponding amine by reduction with lithium aluminum hydride. Finally, the amine is reacted with acryloyl chloride in the presence of a base to form N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and head and neck cancer. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to enhance the antitumor activity of other chemotherapeutic agents.
特性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-8-11(9-14(23-2)17(13)24-3)4-7-16(21)20-15-6-5-12(18)10-19-15/h4-10H,1-3H3,(H,19,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWCQMMKMRAPP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


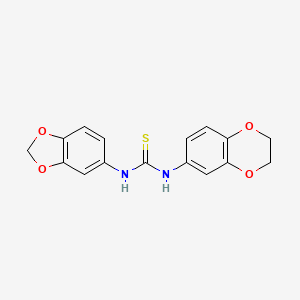
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
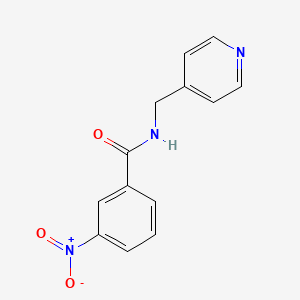
![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
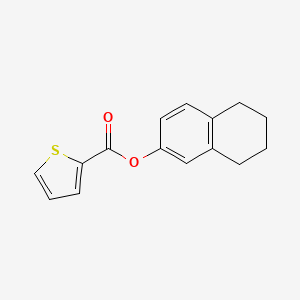

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
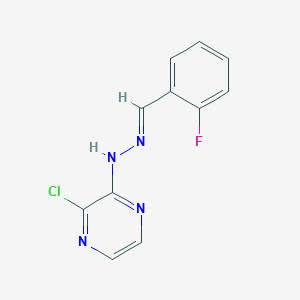
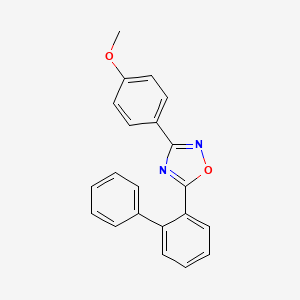
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)